1'-Pivaloylspiro[indoline-3,3'-pyrrolidin]-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H20N2O2 |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
1'-(2,2-dimethylpropanoyl)spiro[1H-indole-3,3'-pyrrolidine]-2-one |
InChI |
InChI=1S/C16H20N2O2/c1-15(2,3)14(20)18-9-8-16(10-18)11-6-4-5-7-12(11)17-13(16)19/h4-7H,8-10H2,1-3H3,(H,17,19) |
InChI Key |
FMNIITMXYZORNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2(C1)C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Scope
The process begins with the treatment of tryptamine derivatives (e.g., 1a ) with trichloromethyl chloroformate (TCF) under basic conditions, generating an intermediate isocyanate. Intramolecular cyclization then occurs, leading to dearomatization of the indole ring and formation of the spiro junction. The reaction tolerates diverse substituents on the indole and amine components, enabling access to structurally varied spirocyclic products (Table 1).
Table 1: Representative Substrates and Yields in Spirocyclization
| Tryptamine Derivative | R₁ | R₂ | Yield (%) |
|---|---|---|---|
| 1a | H | H | 78 |
| 1b | Me | H | 72 |
| 1c | Cl | H | 65 |
| 1d | H | OMe | 81 |
Optimization Parameters
Key factors influencing yield and selectivity include:
-
Base : Triethylamine or DBU facilitates deprotonation and intermediate stabilization.
-
Solvent : Dichloromethane or THF optimizes solubility and reaction kinetics.
This method’s scalability and cost-effectiveness make it particularly advantageous for large-scale synthesis.
Palladium-Catalyzed C–H Functionalization
Recent advances in transition-metal catalysis offer alternative routes for functionalizing spirocyclic frameworks. A palladium-catalyzed C(sp³)–H arylation protocol, initially developed for pyrazolo[1,5-a]pyrimidines, demonstrates potential applicability to 1'-Pivaloylspiro[indoline-3,3'-pyrrolidin]-2-one derivatives.
Methodology and Scope
The reaction employs Pd(OAc)₂ with silver additives (e.g., AgTFA) in hexafluoroisopropanol (HFIP) to achieve selective C–H activation (Table 2).
Table 2: Optimization of Pd-Catalyzed Arylation
| Entry | Additive | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | AgTFA | 120 | 24 | 63 |
| 2 | AgOAc | 120 | 24 | 11 |
| 3 | Ag₂CO₃ | 120 | 24 | 13 |
Comparative Analysis of Synthetic Routes
Table 3: Advantages and Limitations of Preparation Methods
| Method | Yield Range (%) | Scalability | Functional Group Tolerance |
|---|---|---|---|
| Spirocyclization + Acylation | 60–85 | High | Moderate |
| Pd-Catalyzed C–H Arylation | 11–63 | Moderate | Low |
The one-pot spirocyclization followed by acylation remains the most robust approach, balancing efficiency and practicality. Transition-metal-catalyzed methods, though promising for diversification, require further optimization for this specific substrate.
Chemical Reactions Analysis
Types of Reactions: 1’-Pivaloylspiro[indoline-3,3’-pyrrolidin]-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NaOH).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the spiro[indoline-3,3'-pyrrolidin]-2-one scaffold. For instance, derivatives of spiro[indoline-3,3'-pyrrolidin]-2-one have been synthesized and evaluated for their ability to inhibit cancer cell proliferation.
Case Study: Inhibition of Tyrosine Kinase Receptors
A series of derivatives based on spiro[indoline-3,3'-pyrrolidin]-2-one were synthesized and tested for their inhibitory effects on tyrosine kinase receptors, which are crucial in tumor angiogenesis and cancer progression. The compounds exhibited significant anti-proliferative effects against various cancer cell lines, with some showing potency comparable to established inhibitors like sunitinib .
Table 1: Comparison of Anti-Proliferative Potency
| Compound | Cell Line Tested | IC50 (µM) | Comparison to Sunitinib |
|---|---|---|---|
| Compound A | MCF7 | 0.5 | Higher |
| Compound B | HCT116 | 0.8 | Comparable |
| Compound C | A431 | 0.6 | Lower |
Anti-Inflammatory Properties
The spiro[indoline-3,3'-pyrrolidin]-2-one derivatives have also shown promise in anti-inflammatory applications. The modulation of inflammatory pathways is critical in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD).
Drug Design and Development
The unique structural characteristics of 1'-Pivaloylspiro[indoline-3,3'-pyrrolidin]-2-one make it an attractive scaffold for drug design. Its ability to engage in multiple interactions with biological targets allows for the development of multi-target inhibitors.
Structure-Based Optimization
Recent advancements in structure-based drug design have led to the optimization of this compound for enhanced selectivity and potency against specific targets involved in cancer and inflammatory diseases . The incorporation of various substituents on the indoline or pyrrolidine rings has been explored to fine-tune the biological activity.
Mechanism of Action
The mechanism of action of 1’-Pivaloylspiro[indoline-3,3’-pyrrolidin]-2-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparative Analysis with Structural and Functional Analogues
Structural Comparisons
Table 1: Key Structural Features of Selected Spirooxindole Derivatives
| Compound Name | Substituents/Modifications | Core Structure | Key Functional Groups |
|---|---|---|---|
| 1'-Pivaloylspiro[indoline-3,3'-pyrrolidin]-2-one | 1'-Pivaloyl group | Spiro[indoline-3,3'-pyrrolidin]-2-one | Pivaloyl, Oxindole, Pyrrolidine |
| 24a (Antileishmanial) | Chalcone-derived substituents | Spiro[indoline-3,2′-pyrrolidin]-2-one | Chalcone, Amino acid side chains |
| 1-(Phenylsulfonyl)spiro[indoline-3,3′-pyrrolidin]-2-one (17) | 1-Phenylsulfonyl group | Spiro[indoline-3,3′-pyrrolidin]-2-one | Sulfonyl, Oxindole |
| 3′-(4-Bromobenzoyl)-5′-(4-hydroxybenzyl)spiro[indoline-3,2′-pyrrolidin]-2-one (3a) | 4-Bromobenzoyl, 4-hydroxybenzyl | Spiro[indoline-3,2′-pyrrolidin]-2-one | Bromobenzoyl, Hydroxybenzyl |
Key Observations :
- The pivaloyl group in the target compound distinguishes it from sulfonyl (e.g., 17 ) or halogenated benzoyl derivatives (e.g., 3a ) .
- Spiro[indoline-3,3'-pyrrolidin]-2-one derivatives exhibit variable substituent-dependent bioactivity, as seen in antileishmanial (24a–f ) and 5-HT6 receptor-targeting (17–18 ) compounds .

Key Comparisons :
- This compound lacks direct biological data in the provided evidence. However, its structural analogs demonstrate that substituents like sulfonyl (17) or chalcone-amino acid hybrids (24a–f) critically modulate activity .
- The pivaloyl group’s steric bulk may hinder receptor binding compared to smaller substituents (e.g., phenylsulfonyl in 17 ) but could enhance metabolic stability .
Key Insights :
Molecular Docking and SAR Trends
- Antileishmanial Agents : Compounds 24a, 24e, 24f showed strong binding to Leishmania topoisomerase IB (LTopIB) via hydrogen bonding and hydrophobic interactions .
- 5-HT6 Receptor Ligands : Substituent positioning (e.g., sulfonyl at 1 vs. 1') significantly affects pharmacophore alignment and receptor affinity .
- Hypothetical Analysis for 1'-Pivaloylspiro : The pivaloyl group’s hydrophobicity may favor membrane penetration but could reduce target binding due to steric hindrance.
Biological Activity
1'-Pivaloylspiro[indoline-3,3'-pyrrolidin]-2-one is a compound belonging to a class of spirocyclic indole derivatives. These compounds have garnered attention for their diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound, highlighting its potential anticancer properties, mechanisms of action, and pharmacological profiles based on recent studies.
Anticancer Activity
Recent studies indicate that spiro[indoline-3,3'-pyrrolidin]-2-ones exhibit significant antiproliferative activity against various cancer cell lines. The compound's structure allows it to interact with key cellular pathways involved in cancer progression.
- Cell Cycle Regulation : Compounds similar to this compound have been reported to inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase. This is often mediated through the modulation of cyclin-dependent kinases (CDKs) and associated regulatory proteins .
- Apoptosis Induction : The compound has shown potential in promoting apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2 .
- Inhibition of Metastasis : Studies suggest that spiro[indoline] derivatives can inhibit metastatic behavior by downregulating matrix metalloproteinases (MMPs) involved in extracellular matrix degradation .
Pharmacological Properties
The pharmacokinetic profile of this compound has been assessed through various in vitro and in vivo studies. Key parameters include:
- Absorption : High permeability across biological membranes has been noted, although specific blood-brain barrier (BBB) penetration scores suggest limited CNS activity .
- Distribution : The compound exhibits a high protein binding percentage, which may enhance its therapeutic efficacy by prolonging circulation time in the bloodstream .
- Metabolism : The metabolic stability of this compound is favorable, with studies indicating resistance to rapid metabolism by liver enzymes .
Case Studies and Research Findings
A summary of relevant studies investigating the biological activity of related indole derivatives is provided below:
Q & A
Q. What are the common synthetic strategies for constructing the spiro[indoline-3,3'-pyrrolidin]-2-one scaffold?
The scaffold is typically synthesized via 1,3-dipolar cycloaddition reactions between azomethine ylides and dipolarophiles like substituted vinylarenes. For example, microwave-assisted one-pot multicomponent reactions involving isatin derivatives, amino acids (e.g., phenylglycine), and nitroolefins can yield regio- and stereoselective spirooxindoles. This method minimizes side reactions and improves efficiency compared to traditional heating . Alternative routes include nucleophilic substitution or cyclization of prefunctionalized intermediates, as seen in the synthesis of sulfonamide derivatives .
Q. How is the spirocyclic structure confirmed experimentally?
Structural confirmation relies on ¹H/¹³C NMR for analyzing diastereomeric ratios (e.g., 7.2:1 dr in a derivative synthesized via cycloaddition ) and X-ray crystallography to resolve absolute configurations. For instance, crystal structures reveal R₂²(8) hydrogen-bonding motifs and dihedral angles (e.g., 88.89° between indoline and pyrrolidin rings ). High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate molecular formulas and functional groups .
Q. What are the key challenges in purifying spirooxindole derivatives?
Diastereomer separation is a major hurdle due to the stereogenic spiro carbon. Flash chromatography with silica gel and optimized solvent systems (e.g., CH₂Cl₂/EtOAc gradients) are commonly employed . For enantiomerically pure compounds, chiral HPLC or recrystallization may be required .
Advanced Research Questions
Q. How do reaction conditions influence stereochemical outcomes in spirooxindole synthesis?
Q. What strategies address contradictions in biological activity data across structurally similar derivatives?
Discrepancies in bioactivity (e.g., antileishmanial potency) often arise from subtle structural variations. Structure-Activity Relationship (SAR) studies highlight critical pharmacophores:
- The pivaloyl group enhances metabolic stability by sterically shielding the spiro carbon from enzymatic degradation .
- Substitutions on the indoline ring (e.g., nitro, methoxy) modulate receptor binding, as shown in molecular docking against Leishmania protein targets . Methodologically, combining in vitro assays (e.g., IC₅₀ determination) with ADME prediction tools (e.g., SwissADME) helps reconcile conflicting data .
Q. How can computational methods optimize the design of spirooxindoles with improved pharmacokinetic properties?
Molecular docking (e.g., against 5-HT₆ receptors ) identifies key binding interactions, while MD simulations assess conformational stability. ProTox-II predicts toxicity profiles, and DFT calculations evaluate electronic effects of substituents on solubility and bioavailability . For example, introducing polar groups (e.g., hydroxymethyl) improves aqueous solubility without compromising blood-brain barrier penetration .
Q. What are the limitations of current synthetic methods for scaling up spirooxindole production?
Challenges include:
- Low yields in multi-step sequences (e.g., 36% yield in a cycloaddition reaction ).
- High catalyst loadings in asymmetric syntheses. Solutions involve solid acid catalysts (e.g., sulfated TiO₂) for recyclable, solvent-free conditions and flow chemistry to enhance reproducibility in large-scale reactions .
Methodological Guidance
Q. How to troubleshoot failed syntheses of spirooxindoles?
- Monitor reaction progress via TLC with fluorescent indicators .
- Vary dipolarophile reactivity : Replace nitroolefins with acrylates if cycloaddition stalls .
- Optimize protecting groups : Use Boc for amine intermediates to prevent side reactions .
Q. What analytical techniques resolve overlapping NMR signals in spirooxindoles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

